molecular formula C10H11F2NO B14020478 3,4-Difluoro-N,N,2-trimethylbenzamide

3,4-Difluoro-N,N,2-trimethylbenzamide

Cat. No.: B14020478
M. Wt: 199.20 g/mol
InChI Key: NXAMRPFFYIYYMG-UHFFFAOYSA-N
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Description

3,4-Difluoro-N,N,2-trimethylbenzamide is an organic compound with the molecular formula C10H11F2NO It is characterized by the presence of two fluorine atoms attached to the benzene ring, along with a trimethylbenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-N,N,2-trimethylbenzamide typically involves the reaction of 3,4-difluoroaniline with trimethylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

3,4-Difluoroaniline+Trimethylacetyl chlorideThis compound\text{3,4-Difluoroaniline} + \text{Trimethylacetyl chloride} \rightarrow \text{this compound} 3,4-Difluoroaniline+Trimethylacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N,N,2-trimethylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3,4-Difluoro-N,N,2-trimethylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N,N,2-trimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-N,N,5-trimethylbenzamide
  • 3,4-Difluoro-N,N,2-trimethylbenzamide

Uniqueness

This compound is unique due to the specific positioning of the fluorine atoms and the trimethylbenzamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3,4-difluoro-N,N,2-trimethylbenzamide

InChI

InChI=1S/C10H11F2NO/c1-6-7(10(14)13(2)3)4-5-8(11)9(6)12/h4-5H,1-3H3

InChI Key

NXAMRPFFYIYYMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)N(C)C

Origin of Product

United States

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